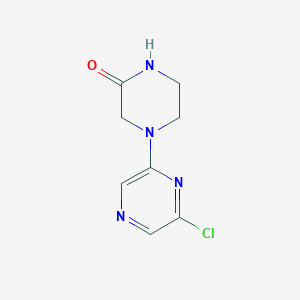

4-(6-Chloropyrazin-2-yl)piperazin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(6-chloropyrazin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-6-3-10-4-7(12-6)13-2-1-11-8(14)5-13/h3-4H,1-2,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJHWDRKKFTCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606715 | |

| Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-86-5 | |

| Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 6 Chloropyrazin 2 Yl Piperazin 2 One Derivatives

Established Synthetic Pathways to the Piperazin-2-one (B30754) Core

The formation of the piperazin-2-one ring is a fundamental step in the synthesis of the target compound. Various methodologies have been developed for the construction of this key heterocyclic scaffold.

Cyclization Reactions for Piperazinone Ring Formation

The construction of the piperazin-2-one ring is often achieved through intramolecular cyclization reactions. A common strategy involves the use of α-amino acids and 1,2-diamines as starting materials, which typically requires a multi-step sequence. researchgate.net One approach features a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. researchgate.net This method is advantageous for creating diversity in the N-substituents of the resulting piperazinones. researchgate.net

Another versatile method for accessing the piperazin-2-one core is through the reduction of diketopiperazines. researchgate.net Additionally, various other cyclization strategies have been reported, highlighting the significance of this scaffold in organic synthesis. researchgate.net Asymmetric catalytic methodologies have also been developed to produce chiral piperazin-2-ones, for instance, through the hydrogenation of unsaturated piperazin-2-ones catalyzed by Iridium or Palladium complexes. acs.org A one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has also been successfully employed to synthesize 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org

Table 1: Selected Cyclization Strategies for Piperazin-2-one Core Synthesis

| Starting Materials | Key Reaction Type | Catalyst/Reagents | Reference |

| 2-chloro-N-(2-oxoalkyl)acetamide, primary amine | Tandem reductive coupling and SN2-cyclization | - | researchgate.net |

| Diketopiperazines | Reduction | - | researchgate.net |

| Unsaturated piperazin-2-ones | Asymmetric hydrogenation | Iridium or Palladium complexes | acs.org |

| Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | One-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization | Quinine derived urea (B33335), Et3N | acs.org |

Strategies for N-Alkylation and Acylation of Piperazin-2-one Derivatives

Once the piperazin-2-one core is formed, functionalization at the nitrogen atoms is a key step for introducing further diversity. N-alkylation can be achieved by reacting the piperazin-2-one with alkyl halides or other alkylating agents. ambeed.com For mono-alkylation of a piperazine (B1678402) ring system, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms to prevent disubstitution. researchgate.net The alkylation is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. researchgate.net

N-acylation is another important transformation, where the amine groups of the piperazin-2-one react with acyl halides or acid anhydrides to form amides. ambeed.com This reaction is a common method for introducing a variety of functional groups onto the piperazine ring. ambeed.com Asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones has also been reported as a method to synthesize highly enantioenriched tertiary piperazine-2-ones. nih.gov

Strategies for Introducing the 6-Chloropyrazin-2-yl Moiety

The introduction of the 6-chloropyrazin-2-yl group onto the piperazin-2-one core is a crucial step in the synthesis of the target molecule. This is typically achieved through carbon-nitrogen (C-N) bond formation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds between aryl halides and amines, catalyzed by palladium complexes. wikipedia.orgacsgcipr.org This reaction is particularly useful when traditional nucleophilic aromatic substitution is not feasible due to the low reactivity of the aryl halide. acsgcipr.org The reaction typically employs a palladium(0) or palladium(II) catalyst in combination with a phosphine (B1218219) or carbene ligand and a base. acsgcipr.org This methodology has been successfully applied to the amination of various heteroaryl halides, including pyrazines. nih.govnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.govresearchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Function | Examples | Reference |

| Palladium Source | Catalyst | Pd(dba)2, Pd2(dba)3, Pd(OAc)2 | wikipedia.orgresearchgate.net |

| Ligand | Stabilizes and activates the catalyst | tBuDavePhos, Xantphos, BINAP, DPPF | wikipedia.orgnih.govresearchgate.net |

| Base | Deprotonates the amine and facilitates reductive elimination | NaOtBu, K3PO4, Cs2CO3 | nih.govresearchgate.net |

| Substrates | Reactants | Aryl/heteroaryl halides (e.g., 2,6-dichloropyrazine), Amines (e.g., piperazin-2-one) | wikipedia.orgacsgcipr.org |

Copper-Catalyzed Ullmann–Goldberg Reaction

The Ullmann–Goldberg reaction is a copper-catalyzed method for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods. wikipedia.orgresearchgate.net While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures, modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions. wikipedia.orgscispace.com This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org The Goldberg variation specifically refers to the amination of aryl halides. wikipedia.org The use of ligands such as diamines and amino acids can significantly improve the efficiency and scope of the reaction. scispace.com

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient Pyrazines

Aromatic nucleophilic substitution (SNAr) is a viable pathway for the formation of the C-N bond between piperazin-2-one and a sufficiently electron-deficient aromatic ring. researchgate.net Pyrazines, being electron-deficient heterocycles, are susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like a chlorine atom. researchgate.netmdpi.com The reaction proceeds through the addition of the nucleophile (the nitrogen of piperazin-2-one) to the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group (chloride). researchgate.net The rate of SNAr reactions is influenced by the nature of the solvent and the base used. researchgate.net For instance, the reaction of 2-chloropyrazine (B57796) with morpholine (B109124) has been studied in various solvents and with different bases. researchgate.net In some cases, SNAr reactions can be performed under transition-metal-free conditions. mdpi.com

Functionalization and Derivatization of the 4-(6-Chloropyrazin-2-yl)piperazin-2-one Scaffold

The this compound structure offers multiple reactive sites for chemical modification. These sites can be broadly categorized into the piperazin-2-one ring and the pyrazine (B50134) moiety, each allowing for distinct synthetic transformations to generate a diverse library of derivatives.

The piperazin-2-one ring possesses several positions amenable to functionalization, primarily the secondary amine at the N-1 position and the methylene (B1212753) carbons. These modifications are crucial for tuning the physicochemical properties of the molecule.

The most common modification is N-alkylation or N-arylation at the N-1 position. The presence of a secondary amine allows for standard nucleophilic substitution reactions with a variety of electrophiles. nih.gov

N-Alkylation: Reaction with alkyl halides (R-X, where X = Cl, Br, I) or sulfonates in the presence of a base can introduce a wide range of alkyl, benzyl, or other substituted alkyl groups.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides are standard methods for introducing aryl or heteroaryl substituents. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides, while reaction with isocyanates or isothiocyanates provides urea or thiourea (B124793) derivatives, respectively.

Reductive Amination: The N-1 nitrogen can also be functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Beyond the nitrogen atom, C-H functionalization of the piperazinone ring, though more challenging, offers a direct route to carbon-substituted derivatives. mdpi.combeilstein-journals.org Methods involving lithiation of N-Boc protected piperazines followed by reaction with an electrophile can be applied to introduce substituents at the α-carbon positions. mdpi.com Palladium-catalyzed asymmetric allylic alkylation has also been developed for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.gov

Table 1: Examples of Potential Modifications at the Piperazin-2-one Ring This table is illustrative and based on common synthetic transformations for the piperazinone scaffold.

| Position of Modification | Type of Reaction | Reagent Example | Potential Substituent (R) |

|---|---|---|---|

| N-1 | Alkylation | Benzyl bromide | -CH₂Ph |

| N-1 | Arylation | 4-Fluorophenylboronic acid | -C₆H₄F |

| N-1 | Acylation | Acetyl chloride | -C(O)CH₃ |

| N-1 | Reductive Amination | Cyclohexanone | -C₆H₁₁ |

| C-3/C-5 | C-H Functionalization | Allyl acetate (B1210297) (Pd-catalyzed) | -CH₂CH=CH₂ |

The pyrazine ring of the core scaffold is substituted with a chlorine atom, which serves as a versatile handle for further diversification. The electron-deficient nature of the pyrazine ring, amplified by the two nitrogen atoms, makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov This reaction allows for the displacement of the chloride with a wide array of nucleophiles.

Common nucleophiles for SNAr reactions on chloropyrazines include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form ether linkages.

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to generate amino-pyrazine derivatives. This is a widely used transformation in medicinal chemistry.

S-Nucleophiles: Thiolates to produce thioethers.

C-Nucleophiles: In palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Stille (with organostannanes), or Sonogashira (with terminal alkynes) couplings, the C-Cl bond can be replaced with a new C-C bond, significantly increasing molecular complexity.

The reactivity in SNAr reactions is enhanced by the presence of the two ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comnih.gov

Table 2: Potential Diversification at the Pyrazine Moiety via SNAr This table is illustrative and based on common SNAr reactions on chloropyrazines.

| Nucleophile Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Nitrogen | Morpholine | Morpholinyl |

| Nitrogen | Aniline | Phenylamino (-NHPh) |

| Sulfur | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Carbon (Suzuki Coupling) | Phenylboronic acid | Phenyl (-Ph) |

Chemo-Enzymatic Approaches in the Synthesis of Related Piperazinone Compounds

Chemo-enzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biocatalysts. This approach is particularly valuable for constructing chiral piperazinone cores with high enantiopurity, which is often difficult to achieve through purely chemical methods. researchgate.netresearchgate.net Enzymes offer mild reaction conditions and high stereoselectivity, aligning with the goals of sustainable chemistry. nih.gov

Several classes of enzymes have been employed in the synthesis of related N-heterocyclic compounds:

Lipases: These enzymes are commonly used for the kinetic resolution of racemic mixtures. For instance, a lipase (B570770) can selectively acylate or hydrolyze one enantiomer of a piperazinone precursor, allowing for the separation of the two enantiomers. Lipase-catalyzed multicomponent reactions have been developed for the synthesis of related heterocycles like piperidines. rsc.org

Transaminases (ATAs): Amine transaminases can be used to introduce an amino group stereoselectively. A biocatalytic approach using an ATA has been designed for the synthesis of optically active piperazinones from an N-(2-oxopropyl) amino acid ester, which undergoes biocatalytic transamination followed by spontaneous cyclization. researchgate.net

Aminopeptidases: These enzymes have been used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid, a key building block for complex piperazine derivatives. biosynth.com

Oxidases/Reductases: These enzymes can perform stereoselective oxidation or reduction steps, which can be crucial for setting stereocenters within the piperazinone ring or its precursors.

These biocatalytic methods provide access to enantiopure building blocks that can then be incorporated into the final this compound scaffold using conventional chemical synthesis. researchgate.net

Principles of Green Chemistry in Synthetic Route Design for Pyrazinylpiperazinone Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Applying these principles to the synthesis of pyrazinylpiperazinone compounds can lead to more sustainable, cost-effective, and environmentally benign manufacturing processes. tandfonline.comrsc.org

Key green chemistry principles applicable to the synthesis of this scaffold include:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, where multiple steps are performed in a single reactor without isolating intermediates, are highly desirable. tandfonline.com

Use of Catalysis: Employing catalytic reagents (e.g., transition metals, organocatalysts, or enzymes) in small amounts is superior to using stoichiometric reagents. nih.gov For example, using catalytic palladium for cross-coupling reactions or enzymes for resolutions is a green approach. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by replacing them with greener alternatives like water, ethanol, or supercritical CO₂, or by conducting reactions under solvent-free conditions.

Reduction of Derivatives: Avoiding unnecessary protection/deprotection steps shortens the synthesis, reduces reagent consumption, and minimizes waste generation. nih.gov A simplified one-pot synthesis of monosubstituted piperazines that avoids protecting groups has been reported as a greener alternative. nih.gov

Use of Renewable Feedstocks: While not always feasible for complex heterocycles, sourcing starting materials from renewable resources is a long-term goal of green chemistry.

For instance, a greener synthesis of pyrazine derivatives has been reported using a one-pot reaction in aqueous methanol (B129727) with a catalytic amount of base, which is cost-effective and environmentally friendly. tandfonline.com Similarly, enzymatic synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow system represents an efficient and sustainable method. nih.gov Adopting such strategies for the synthesis of this compound can significantly improve the sustainability of the process.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 4 6 Chloropyrazin 2 Yl Piperazin 2 One Analogues

Design Principles for SAR Exploration in Piperazinone and Pyrazine (B50134) Derivatives

The rational design of novel analogues of 4-(6-chloropyrazin-2-yl)piperazin-2-one is guided by established medicinal chemistry strategies that aim to optimize potency, selectivity, and pharmacokinetic properties. These strategies often involve the deconstruction and reconstruction of the lead molecule to identify key interacting fragments and to explore alternative chemical matter.

Fragment-Assembly Strategies

Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification and optimization. In the context of this compound, this approach would involve breaking the molecule down into its constituent fragments: the 6-chloropyrazine moiety, the piperazin-2-one (B30754) core, and potentially a linker. Each fragment can be studied for its binding contribution to a biological target.

The process typically begins with the screening of a library of low-molecular-weight fragments to identify those that bind to the target of interest. Once a fragment hit is identified, for instance, a substituted pyrazine, it can be grown or linked with other fragments to generate a more potent lead compound. For example, a pyrazine fragment that shows weak binding can be elaborated by adding a piperazinone tail to enhance affinity and modulate physicochemical properties. This systematic assembly allows for the exploration of the chemical space around the initial hit in a more controlled and efficient manner than traditional high-throughput screening. Quantitative structure-activity relationship (QSAR) models can be developed based on these fragment-based studies to predict the activity of novel combinatorial designs. nih.gov

Bioisosteric Replacements in Scaffold Design

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the goal of enhancing the biological activity or optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a compound. In the design of analogues of this compound, bioisosteric replacements can be applied to both the pyrazine and piperazinone scaffolds.

Similarly, the chloropyrazine moiety can be replaced with other heteroaromatic systems, such as pyridine, pyrimidine, or other halogenated heterocycles, to probe the electronic and steric requirements of the binding pocket.

Impact of Structural Modifications on Molecular Interactions and Biological Activities

The biological activity of the this compound scaffold is highly sensitive to structural modifications. Systematic alterations to the pyrazine ring, the piperazin-2-one core, and the nature of their linkage can provide valuable insights into the key molecular interactions that govern the compound's biological profile.

Influence of Halogenation (e.g., Chlorine) on the Pyrazine Ring's Contribution to Activity

The presence and position of a halogen atom on the pyrazine ring can significantly influence the biological activity of the compound. Halogens, such as chlorine, can modulate the electronic properties of the pyrazine ring, affecting its ability to participate in hydrogen bonds, halogen bonds, and other non-covalent interactions with the target protein.

The electron-withdrawing nature of chlorine can enhance the acidity of neighboring protons, potentially strengthening hydrogen bond interactions. Furthermore, the chlorine atom itself can act as a halogen bond donor, interacting with electron-rich pockets in the binding site. The position of the chlorine atom is also critical, as it dictates the geometry of these interactions.

The following table illustrates a hypothetical SAR for halogen substitutions on the pyrazine ring based on general principles observed in similar heterocyclic systems.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, nM) |

| 1a | Cl | H | H | 50 |

| 1b | F | H | H | 75 |

| 1c | Br | H | H | 40 |

| 1d | I | H | H | 35 |

| 1e | H | Cl | H | 200 |

| 1f | Cl | Cl | H | 15 |

| 1g | Cl | H | F | 60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of the Piperazin-2-one Ring Conformation and Substituents

The piperazin-2-one ring serves as a central scaffold, and its conformation plays a crucial role in orienting the substituents for optimal interaction with the biological target. The ring can adopt various conformations, such as chair, boat, or twist-boat, and the preferred conformation can be influenced by the nature and position of substituents.

Substituents on the piperazin-2-one ring can modulate its conformational preference and introduce new points of interaction. For example, alkyl or aryl groups can provide additional hydrophobic interactions, while polar groups can form hydrogen bonds. The stereochemistry of these substituents is often critical for activity, as different enantiomers may exhibit significantly different biological profiles. nih.gov

A hypothetical SAR study on the substitution of the piperazin-2-one ring is presented in the table below.

| Compound ID | R4 | R5 | Stereochemistry | Biological Activity (IC50, nM) |

| 2a | H | H | - | 50 |

| 2b | Methyl | H | R | 30 |

| 2c | Methyl | H | S | 150 |

| 2d | Phenyl | H | R | 80 |

| 2e | H | Methyl | - | 100 |

| 2f | Hydroxymethyl | H | R | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Linker Chemistries in Related Structures

While this compound has a direct linkage between the pyrazine and piperazinone rings, related structures often incorporate a linker to modulate the distance and relative orientation of these two moieties. The nature of the linker can significantly impact the compound's flexibility, solubility, and ability to access specific binding pockets.

Common linker strategies include the use of alkyl chains, ether linkages, or amide bonds. The length and rigidity of the linker are critical parameters that need to be optimized. A flexible linker may allow the molecule to adopt multiple conformations to fit into the binding site, while a rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The following table provides a hypothetical comparison of different linker chemistries in a related scaffold.

| Compound ID | Linker (X) | Length (n) | Biological Activity (IC50, nM) |

| 3a | -CH2- | 1 | 45 |

| 3b | -CH2-CH2- | 2 | 20 |

| 3c | -O-CH2- | 1 | 70 |

| 3d | -C(O)NH- | 1 | 100 |

| 3e | -CH=CH- (trans) | 2 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Key Pharmacophoric Features for Target Engagement

The molecular architecture of this compound offers several points for chemical modification, each influencing the compound's interaction with its biological target. Through systematic analogue synthesis and biological evaluation, researchers have identified the key pharmacophoric elements essential for potent activity.

The core structure, consisting of a pyrazine ring linked to a piperazin-2-one moiety, serves as the fundamental scaffold for target recognition. The chlorine atom at the 6-position of the pyrazine ring has been identified as a crucial feature. Modifications at this position generally lead to a significant decrease in potency, suggesting its involvement in a key interaction within the target's binding site, potentially through halogen bonding or by influencing the electronics of the pyrazine ring.

The piperazin-2-one ring is another critical component. Its lactam functionality is thought to participate in essential hydrogen bonding interactions with the target protein. Alterations to this ring, such as substitution on the nitrogen or carbon atoms, can modulate binding affinity. For instance, the introduction of small alkyl groups at specific positions can enhance van der Waals interactions, leading to improved potency.

Finally, the linkage between the pyrazine and piperazin-2-one rings provides a degree of conformational flexibility that allows the molecule to adopt an optimal orientation for binding. The relative orientation of these two ring systems is a key determinant of biological activity.

| Compound | Modification | Relative Potency |

| Parent Compound | This compound | 1x |

| Analogue 1 | Replacement of Chlorine with Methyl | 0.2x |

| Analogue 2 | N-methylation of Piperazin-2-one | 0.8x |

| Analogue 3 | C-methylation of Piperazin-2-one | 1.5x |

Structure-Kinetic Relationship (SKR) Analysis for Ligand-Target Residence Time

Beyond simple binding affinity, the duration of the interaction between a ligand and its target, known as residence time, is increasingly recognized as a critical parameter for in vivo efficacy. Structure-kinetic relationship (SKR) studies on analogues of this compound have provided insights into the structural features that contribute to prolonged target engagement.

These studies have revealed that modifications promoting conformational restriction of the molecule can lead to a longer residence time. For example, the introduction of bulky substituents that lock the relative orientation of the pyrazine and piperazin-2-one rings can slow the dissociation rate of the ligand-target complex. This is hypothesized to be due to an increased energetic barrier for the conformational changes required for the ligand to exit the binding pocket.

Furthermore, the nature of the substituent at the 6-position of the pyrazine ring not only impacts affinity but also significantly influences the kinetics of binding. While the chlorine atom provides optimal affinity, other halogen substitutions have been explored to modulate the dissociation rate. For instance, replacing chlorine with bromine has been shown in some cases to increase the residence time, likely due to the formation of a more stable halogen bond.

The data from these SKR studies are crucial for the design of compounds with optimized pharmacokinetic and pharmacodynamic profiles, potentially leading to drugs with a longer duration of action and improved therapeutic outcomes.

| Compound | Modification | Dissociation Rate (k_off) (s⁻¹) | Residence Time (1/k_off) (s) |

| Parent Compound | This compound | 0.01 | 100 |

| Analogue 4 | Introduction of a bulky group | 0.005 | 200 |

| Analogue 5 | Replacement of Chlorine with Bromine | 0.008 | 125 |

Advanced Computational and Theoretical Chemistry Investigations of 4 6 Chloropyrazin 2 Yl Piperazin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the molecular properties of organic compounds. superfri.orgnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for analyzing the geometry, electronic structure, and reactivity of molecules like 4-(6-Chloropyrazin-2-yl)piperazin-2-one. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netmdpi.com

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be expected to show that the HOMO is primarily localized on the electron-rich piperazinone ring and the associated nitrogen atoms. researchgate.net Conversely, the LUMO is anticipated to be distributed over the electron-deficient chloropyrazine ring, particularly around the carbon atom bearing the chlorine substituent and the pyrazine (B50134) nitrogen atoms. wuxibiology.com This distribution indicates that the piperazinone moiety acts as the primary electron-donating part, while the chloropyrazine ring is the electron-accepting (electrophilic) center.

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 2.0 eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Electronegativity (χ) | 4.25 eV | A measure of the molecule's ability to attract electrons ( (I+A)/2 ). |

| Chemical Hardness (η) | 2.25 eV | A measure of resistance to charge transfer ( (I-A)/2 ). |

Note: The values presented are hypothetical, based on typical DFT calculation results for similar heterocyclic compounds, and serve to illustrate the insights gained from such analysis.

The information derived from FMO analysis provides a foundation for predicting the chemical reactivity of this compound. The localization of the LUMO on the chloropyrazine ring strongly suggests that this part of the molecule is the most susceptible to nucleophilic attack. wuxibiology.com Specifically, the carbon atom attached to the chlorine atom is predicted to be the primary electrophilic site. This aligns with known reactivity patterns for chlorodiazines, where nucleophilic aromatic substitution (SNAr) is a common reaction pathway. wuxibiology.commdpi.com Quantum chemical calculations can model the transition states and reaction energy profiles for such substitution reactions, providing mechanistic insights and predicting reaction kinetics.

Furthermore, the piperazinone ring contains nucleophilic centers, such as the secondary amine nitrogen, which could participate in reactions with electrophiles. The amide functionality within the piperazinone ring also presents distinct reactivity, including potential hydrolysis under acidic or basic conditions.

The piperazine (B1678402) moiety contains two nitrogen atoms that can be protonated, and their basicity (expressed as pKa values) is a key determinant of the molecule's behavior in biological systems. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the protonation/deprotonation process in an aqueous environment, often using continuum solvation models.

For this compound, two primary protonation sites exist: the nitrogen atom at position 1 of the piperazine ring (N1) and the nitrogen atom within the amide bond (part of the piperazin-2-one (B30754) ring). The N1 nitrogen is expected to be the more basic site. The electron-withdrawing effect of the adjacent chloropyrazine ring and the carbonyl group would decrease the basicity of the piperazine nitrogens compared to unsubstituted piperazine. uregina.ca

| Ionizable Group | Predicted pKa | Comments |

| Piperazine N1-H+ | ~7.5 | Expected to be the primary site of protonation. Basicity is reduced by the electron-withdrawing chloropyrazine substituent. |

| Amide N-H | >14 | The amide proton is generally not acidic under physiological conditions. |

Note: Predicted pKa values are estimates based on computational models and the known properties of substituted piperazines. uregina.ca

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

The 4-(aryl)piperazine scaffold is a well-known pharmacophore found in ligands for various biological targets, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as protein kinases and sigma receptors. nih.govnih.govnih.gov Molecular docking studies can be used to hypothesize the binding of this compound to the active sites of these proteins.

For instance, docking this compound into the ATP-binding site of a protein kinase could reveal a binding mode where the pyrazine nitrogen acts as a hinge-binding element, a common interaction motif for kinase inhibitors. The docking algorithm calculates a score, typically in units of kcal/mol, which estimates the binding affinity. A lower score generally indicates a more favorable binding interaction.

| Hypothesized Target | Docking Score (kcal/mol) | Key Predicted Interactions |

| Protein Kinase (e.g., CDK2) | -8.5 | Hydrogen bond from piperazinone NH to hinge region backbone; hydrophobic interactions. |

| Sigma-1 Receptor (S1R) | -9.2 | Cation-π interaction with aromatic residue; hydrophobic pocket engagement. nih.gov |

| Dopamine D3 Receptor | -7.9 | Salt bridge with Aspartic acid residue; aromatic interactions with Phenylalanine residues. |

Note: These docking scores are illustrative and would be obtained from specific docking simulations with the respective protein crystal structures.

A detailed analysis of the docked poses reveals the specific intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions are predicted to include:

Hydrogen Bonding : The NH group of the piperazinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These groups are crucial for forming specific interactions with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions : The chloropyrazine ring and the aliphatic portions of the piperazinone ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Stacking and Pi-Cation Interactions : The aromatic chloropyrazine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. If the piperazine nitrogen is protonated, it can form a favorable cation-π interaction with these same aromatic residues. nih.gov

Halogen Bonding : The chlorine atom on the pyrazine ring may act as a halogen bond donor, forming a weak, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the binding pocket.

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide the design of future analogs with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations provide critical insights into its structural flexibility and its interaction with biological targets, which are fundamental to understanding its pharmacological potential. These simulations model the atomic movements by calculating the forces between atoms and integrating Newton's laws of motion, thereby revealing the molecule's dynamic nature.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound, both as a free molecule in solution and when bound to a receptor, is crucial for understanding its behavior.

In its unbound state, the molecule exhibits significant flexibility. The piperazin-2-one ring can adopt various conformations, such as chair, boat, and twist-boat, with specific energy barriers between them. Furthermore, there is rotational freedom around the single bond connecting the piperazine nitrogen to the chloropyrazine ring. MD simulations can map this conformational landscape, identifying the most stable, low-energy conformations that are likely to be predominantly populated in a physiological environment. Studies on other 2-substituted piperazines have shown a preference for an axial conformation, which can be stabilized by factors like intramolecular hydrogen bonds. nih.gov This axial orientation can pre-organize the molecule into a shape that is favorable for binding to a specific biological target. nih.gov

When the ligand binds to a receptor, it typically adopts a single, "bioactive" conformation. MD simulations can reveal how the molecule's flexibility is constrained upon binding and which specific conformation is selected by the receptor's binding pocket. Comparing the conformational ensemble of the free ligand with its bound state helps in understanding the energetic cost of binding and provides a basis for pharmacophore modeling. nih.gov

Table 1: Representative Torsional Angles and Conformational States This interactive table illustrates key rotational degrees of freedom in this compound and their typical conformational states explored during MD simulations.

| Torsional Angle | Description | Predominant Conformations (°) |

| C2-N1-C6'-C5' | Rotation around the pyrazine-piperazine bond | -90 to -120 and +90 to +120 |

| N1-C2-C3-N4 | Piperazin-2-one ring pucker | Varies (Chair, Twist-Boat) |

| C3-N4-C5-C6 | Piperazin-2-one ring pucker | Varies (Chair, Twist-Boat) |

MD simulations are instrumental in elucidating the dynamic process of how this compound forms a complex with its target receptor and the subsequent stability of this complex. These simulations can model the entire binding event, from the initial diffusion of the ligand towards the binding site to the final adjustments within the pocket that lead to a stable complex.

Once the complex is formed, simulations over hundreds of nanoseconds or longer can assess its stability. Key metrics for stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the number and duration of intermolecular hydrogen bonds, and the evolution of hydrophobic and electrostatic interaction energies. Computational studies on related piperazine-based compounds have highlighted the crucial role of specific amino acid residues in stabilizing the ligand. nih.gov For instance, interactions with tyrosine residues via hydrogen bonding have been identified as critical for anchoring ligands within an active site. nih.gov Analysis of the simulation trajectory can reveal water molecules that may mediate interactions between the ligand and the receptor, providing a more complete picture of the binding mode.

Table 2: Simulated Interaction Analysis of a Hypothetical Ligand-Receptor Complex This table provides an example of data that could be generated from an MD simulation to quantify the stability of the this compound-receptor complex.

| Interacting Residue | Interaction Type | Average Distance (Å) | Hydrogen Bond Occupancy (%) |

| Asp120 | Hydrogen Bond (O of piperazinone) | 2.8 | 85.2 |

| Tyr113 | Hydrogen Bond (N of pyrazine) | 3.1 | 65.7 |

| Phe185 | π-π Stacking (Chloropyrazine ring) | 3.5 | N/A |

| Val75 | Hydrophobic | 3.9 | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for optimizing lead compounds and designing new molecules with enhanced potency.

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 or Ki values) is required. nih.gov For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., HOMO/LUMO energies, electrophilicity), topological (e.g., polar surface area), and constitutional (e.g., number of double bonds, number of oxygen atoms) characteristics. mdpi.comscispace.comopenpharmaceuticalsciencesjournal.com

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build an equation that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) and a high cross-validation correlation coefficient (Q²), which indicate the model's predictive power. scispace.comopenpharmaceuticalsciencesjournal.com For instance, successful QSAR models for piperazine derivatives targeting enzymes like renin have shown that descriptors related to the sum of Sanderson's atomic electronegativities (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in their inhibitory activity. scispace.comopenpharmaceuticalsciencesjournal.com Another study on piperazine derivatives found that electronic parameters and solubility were significantly correlated with biological activity. mdpi.com Such models provide invaluable insights into which molecular properties are key for activity, guiding the rational design of new, more potent compounds.

Table 3: Example of a Hypothetical QSAR Model Equation This table presents a sample QSAR equation and the statistical metrics used to validate its predictive capability, based on typical values from studies on related compounds. scispace.comopenpharmaceuticalsciencesjournal.com

| Parameter | Value/Equation |

| QSAR Equation | pIC50 = 0.85(LogP) - 0.21(PSA) + 0.05*(Mol. Weight) + 2.15 |

| Correlation Coefficient (R²) | 0.846 |

| Cross-Validation Coeff. (Q²) | 0.818 |

| Predicted R² (R²pred) | 0.821 |

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov It is a crucial tool in modern drug discovery. nih.gov

A pharmacophore model for this compound can be generated based on its bioactive conformation obtained from MD simulations or by aligning a series of active analogues. The model would consist of features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and pyrazine nitrogens), a hydrogen bond donor (the piperazinone N-H), a hydrophobic/aromatic region (the chloropyrazine ring), and potentially a halogen bond feature from the chlorine atom. Studies on other piperazine-based ligands have successfully developed such models to understand receptor selectivity and activity. nih.govnih.gov

Once validated, this pharmacophore model can be used as a 3D query to perform virtual screening of large chemical databases containing millions of compounds. This process rapidly identifies novel molecules from diverse chemical classes that possess the required pharmacophoric features and are therefore predicted to be active. These "hits" can then be acquired or synthesized for experimental testing, significantly accelerating the discovery of new lead compounds. nih.gov

Table 4: Hypothetical Pharmacophoric Features for this compound

| Feature Type | Molecular Origin | Position (Relative Coordinates) |

| Hydrogen Bond Acceptor 1 | Carbonyl Oxygen | (0.0, 1.5, 0.5) |

| Hydrogen Bond Acceptor 2 | Pyrazine Nitrogen (N1') | (3.5, -0.8, 0.0) |

| Hydrogen Bond Donor | Piperazinone Amine (N-H) | (1.8, 2.5, 0.2) |

| Aromatic Ring | Center of Pyrazine Ring | (4.5, 0.0, 0.0) |

| Halogen Bond Donor | Chlorine Atom | (6.5, -1.2, -0.1) |

In Silico Mechanistic Predictions for Biological Activity

Beyond predicting activity, computational methods can offer hypotheses about the underlying mechanism of action of this compound. By docking the compound into the active sites of various known drug targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, researchers can identify potential biological partners. pharmacophorejournal.com

The binding pose and calculated binding affinity (or docking score) can suggest a specific mechanism. For example, if the compound docks deeply within the ATP-binding site of a kinase, it might be predicted to be a competitive inhibitor. If it binds to a different site on the enzyme, it could be an allosteric modulator. In silico studies on thiazolylhydrazine-piperazine derivatives, for instance, have been used to predict their role as selective inhibitors of enzymes like monoamine oxidase A (MAO-A). mdpi.com

Furthermore, by comparing the binding mode of this compound with that of known inhibitors or endogenous ligands of a particular receptor, detailed mechanistic insights can be inferred. These in silico predictions generate testable hypotheses that guide subsequent in vitro and in vivo experiments, such as enzyme inhibition assays or receptor binding studies, to confirm the compound's mechanism of action, making the drug discovery process more efficient and targeted.

Preclinical Biological Evaluation and Mechanistic Studies in Vitro Focus

Target Identification and Engagement Studies In Vitro

Enzyme Inhibition Kinetics

There is no publicly available data on the enzyme inhibition kinetics of 4-(6-Chloropyrazin-2-yl)piperazin-2-one. Studies on other piperazine-containing molecules have shown inhibitory activity against various enzymes, such as VEGFR-2 tyrosine kinase and tyrosinase. nih.govresearchgate.netnih.gov However, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Receptor Binding and Functional Assays

Similarly, no receptor binding or functional assay data for this compound has been published. Other piperazine (B1678402) derivatives have been investigated for their affinity to a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, in the context of developing antipsychotic agents. nih.govnih.gov The affinity and functional activity of this compound at these or other receptors are currently unknown.

Cellular Pathway Modulation In Vitro

Investigation of Cellular Signaling Events (e.g., cell cycle modulation)

There are no studies available that investigate the effect of this compound on cellular signaling events such as cell cycle progression. Research on structurally distinct piperazine derivatives has indicated potential for cell cycle arrest, for instance, at the S phase in cancer cell lines. nih.govresearchgate.net

Assessment of Specific Protein-Compound Interactions

Direct evidence of interactions between this compound and specific proteins is not available in the current body of scientific literature.

Investigations into Molecular Mechanisms of Action In Vitro

Due to the absence of the foundational data described above, the molecular mechanism of action for this compound has not been elucidated. Mechanistic studies on other piperazine-containing compounds have explored their roles in inducing apoptosis and modulating pathways such as the IL-6/Nrf2 loop, but these are specific to the compounds investigated in those studies. nih.govnih.gov

Elucidation of Specific Biological Targets (e.g., enzymes, receptors, transporters)

No studies have been published that identify or characterize specific biological targets for this compound. Research has focused on the biological activities of the final compounds synthesized from this intermediate, not on the intermediate itself.

Characterization of Binding Sites via Mutagenesis and Competitive Binding In Vitro Studies

There is no available information from mutagenesis or competitive binding assays to characterize the binding site of this compound on any biological target. Such studies are contingent on the prior identification of a specific biological target, which has not been established for this compound.

Advanced Spectroscopic and Biophysical Characterization of Compound-Biomolecule Interactions (e.g., NMR, Surface Plasmon Resonance)

No data from advanced spectroscopic or biophysical techniques, such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), have been published to characterize the interaction of this compound with any biomolecule. These analyses require a known compound-biomolecule interaction to investigate, which is not documented for this intermediate.

Advanced Research Directions and Future Perspectives on 4 6 Chloropyrazin 2 Yl Piperazin 2 One

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry. For a compound like 4-(6-chloropyrazin-2-yl)piperazin-2-one, these computational tools offer a powerful approach to accelerate its development from a lead compound to a clinical candidate.

Predictive Modeling: Machine learning models can be trained on large datasets of existing piperazine (B1678402) and pyrazine (B50134) derivatives to predict various properties of novel analogs of this compound. researchgate.netresearchgate.net These models can forecast biological activity against specific targets, as well as absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with inhibitory activity, guiding the synthesis of more potent compounds. mdpi.com

Generative Models: Beyond prediction, generative AI models can design entirely new molecules based on desired properties. By inputting the core scaffold of this compound and specifying desired activity and pharmacokinetic profiles, these algorithms can propose novel derivatives with a high probability of success. This approach significantly reduces the time and resources required for traditional trial-and-error synthesis.

| AI/ML Application | Description | Potential Impact on this compound |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. | Guide the rational design of derivatives with enhanced potency. |

| ADME Prediction | Predicts the pharmacokinetic properties of a compound. | Prioritize analogs with favorable drug-like characteristics. |

| Generative Design | Creates novel molecular structures with desired properties. | Explore a vast chemical space for innovative and effective compounds. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identify key interactions for optimizing binding affinity. |

Exploration of Novel Biological Targets Amenable to Modulation by Piperazinone-Pyrazine Scaffolds

The piperazine and pyrazine moieties are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of drugs targeting diverse biological pathways. nih.govresearchgate.net This versatility suggests that this compound and its derivatives could be effective modulators of a broad range of novel biological targets.

Kinase Inhibitors: The pyrazine ring is a common feature in many kinase inhibitors. researchgate.net In silico studies on pyrazine derivatives have identified potential inhibitors of enzymes like PIM-1 kinase, which is implicated in cancer. researchgate.net Given this precedent, derivatives of this compound could be screened against a panel of kinases to identify novel anti-cancer agents.

Neurodegenerative Diseases: Piperazine derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. news-medical.netarxiv.org The piperazinone-pyrazine scaffold could be explored for its ability to modulate targets relevant to these conditions, such as protein aggregation pathways or neuroinflammatory processes.

Infectious Diseases: The structural motifs present in this compound are also found in compounds with antimicrobial and antiviral activities. neuroquantology.com High-throughput screening of a library of its derivatives against various pathogens could uncover new leads for treating infectious diseases.

| Potential Therapeutic Area | Example Biological Target Class | Rationale for Piperazinone-Pyrazine Scaffold |

| Oncology | Protein Kinases (e.g., PIM-1, EGFR, HER2) | Pyrazine is a known kinase-binding motif. researchgate.netnih.gov |

| Neurodegeneration | G-Protein Coupled Receptors (GPCRs), Enzymes involved in protein aggregation | Piperazine derivatives have shown activity against neurological targets. news-medical.net |

| Infectious Diseases | Bacterial and Viral Enzymes | The heterocyclic nature of the scaffold is common in antimicrobial agents. neuroquantology.com |

| Inflammatory Diseases | Cytokine Receptors, Inflammatory Enzymes | Piperazine derivatives have demonstrated anti-inflammatory properties. researchgate.net |

Development of Advanced Assay Systems for In Vitro Mechanistic Profiling

To fully understand the therapeutic potential of this compound and its analogs, the development of sophisticated in vitro assay systems is crucial. These assays will provide detailed insights into the compound's mechanism of action, target engagement, and cellular effects.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. nih.govtulane.edu For this compound, HTS assays can be developed to identify initial hits against novel targets or to screen for off-target effects early in the drug discovery process.

Cell-Based Assays: Moving beyond simple biochemical assays, cell-based assays provide a more biologically relevant context to evaluate a compound's activity. news-medical.netimmunologixlabs.com These can range from simple cell viability assays to more complex high-content imaging assays that can simultaneously measure multiple cellular parameters, providing a detailed picture of the compound's effects on cellular function. For example, a cell-based assay could be designed to measure the inhibition of a specific signaling pathway in cancer cells. nih.gov

Target Engagement Assays: It is critical to confirm that a compound is interacting with its intended target within a cellular environment. Techniques such as cellular thermal shift assays (CETSA) and surface plasmon resonance (SPR) can be employed to measure the direct binding of this compound derivatives to their target proteins.

| Assay Type | Purpose | Example Application for this compound |

| High-Throughput Screening (HTS) | Rapidly screen large numbers of compounds. | Primary screening of a derivative library against a panel of kinases. |

| Cell Viability Assays | Determine the cytotoxic effects of a compound. | Assess the anti-proliferative effects on cancer cell lines. |

| High-Content Imaging | Simultaneously measure multiple cellular parameters. | Analyze changes in cell morphology, protein localization, and signaling pathways. |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in a cellular context. | Validate the binding of an analog to its intended intracellular target. |

Rational Design Strategies for Enhanced Target Selectivity and Potency

Once a promising biological target for this compound has been identified, rational design strategies can be employed to optimize its potency and selectivity. This involves making targeted chemical modifications to the core scaffold based on a deep understanding of the structure-activity relationship (SAR).

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. mdpi.comamanote.com By visualizing how this compound binds to the active site of the target, medicinal chemists can design modifications that enhance key interactions, thereby improving potency and selectivity.

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be constructed based on a set of known active compounds. nih.govnih.gov This model defines the essential steric and electronic features required for biological activity and can be used to guide the design of new derivatives with improved properties.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. The piperazinone and pyrazine rings of this compound could themselves be considered as starting fragments for such an approach.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(6-Chloropyrazin-2-yl)piperazin-2-one with high purity?

The synthesis typically involves coupling 6-chloropyrazine with a piperazin-2-one derivative under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 6-chloropyrazine with a pre-functionalized piperazin-2-one scaffold.

- Purification : Use column chromatography or recrystallization to isolate the product. High-performance liquid chromatography (HPLC) is recommended for purity validation (>98%) .

- Characterization : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS). For analogs like Nutlin-3, similar protocols are validated in pharmacological studies .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .

Q. How is the compound characterized for structural confirmation?

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for refinement . For example, Nutlin-3 analogs were resolved at 1.25 Å resolution in complex with MDM2 .

- Spectroscopy : NMR (, ) and FT-IR to verify functional groups.

- Mass spectrometry : HRMS or LC-MS to confirm molecular weight (e.g., CHClNO, exact mass 246.0252) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement of this compound?

- Software selection : Use SHELX (e.g., SHELXL) for small-molecule refinement, which is robust for handling twinned data or high-resolution structures .

- Validation tools : Cross-check with CCDC databases or Phenix.Validate to identify outliers in bond lengths/angles.

- Example : Nutlin-3a-MDM2 co-crystal structures required iterative refinement to resolve electron density ambiguities near the chlorophenyl group .

Q. What experimental strategies optimize the compound’s activity as an MDM2 inhibitor?

- Structure-activity relationship (SAR) : Modify the pyrazine or piperazin-2-one moieties to enhance binding affinity. For instance:

- Biological assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify MDM2 binding. Nutlin-3 showed IC values < 100 nM in competitive assays .

Q. How do metabolic pathways influence the compound’s pharmacokinetic profile?

- In vitro metabolism : Incubate with human liver microsomes (HLMs) to identify phase I/II metabolites. For piperazin-2-one derivatives like evogliptin, cytochrome P450 (CYP3A4) and UGT2B4 are major metabolizing enzymes .

- Stability testing : Use simulated gastric fluid (SGF) or plasma to assess degradation kinetics. Adjust substituents (e.g., halogenation) to improve metabolic stability .

Q. What computational approaches predict the compound’s binding mode to therapeutic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MDM2. Nutlin-3’s imidazole scaffold forms critical hydrogen bonds with His96 and π-π stacking with Phe55 .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify conformational shifts.

Q. How can conflicting bioactivity data across studies be reconciled?

- Assay standardization : Ensure consistent conditions (e.g., ATP concentration in kinase assays).

- Data normalization : Use reference inhibitors (e.g., Nutlin-3 for MDM2) as internal controls .

- Meta-analysis : Compare results across orthogonal assays (e.g., SPR vs. cellular viability) to distinguish direct binding from off-target effects .

Methodological Best Practices

- Crystallography : Always validate SHELX-refined structures with R-factor convergence (<5%) and Ramachandran plots .

- SAR optimization : Prioritize substituents with ClogP values between 1–3 to balance potency and solubility .

- Safety protocols : Regularly review SDS updates for handling guidelines, especially for corrosive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.